

Application Notes and Protocols for Measuring NGP555 Brain Penetration and Pharmacokinetics

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Compound of Interest

Compound Name: NGP555

Cat. No.: B609552

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Introduction

NGP555 is a clinical-stage γ -secretase modulator (GSM) under investigation for the prevention of Alzheimer's disease.^{[1][2]} Its mechanism of action involves shifting the cleavage of amyloid precursor protein (APP) by γ -secretase to favor the production of shorter, non-aggregating amyloid- β (A β) peptides, such as A β 37 and A β 38, at the expense of the more amyloidogenic A β 42 form.^{[1][2][3]} This modulation of A β production is a promising therapeutic strategy to halt the progression of amyloid pathology, which is a key hallmark of Alzheimer's disease.

A critical aspect of developing any central nervous system (CNS) drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its target site. Therefore, accurately measuring the brain penetration and pharmacokinetic profile of **NGP555** is essential for its preclinical and clinical development. This document provides detailed application notes and protocols for assessing the brain penetration and pharmacokinetics of **NGP555** in a research setting.

Data Presentation: Pharmacokinetic Parameters of NGP555

The following tables summarize key pharmacokinetic parameters of **NGP555** from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of **NGP555** in Rodents

Parameter	Species/Model	Dose	Matrix	Value	Reference
Brain:Plasma Ratio	Tg2576 Mice	Not Specified	Brain/Plasma	0.93	[4]
A β 42 Reduction (CSF)	Sprague-Dawley Rats	15 mg/kg (single oral dose)	CSF	Significant reduction 8-10 hours post-dose	[4]
A β 38 Increase (CSF)	Sprague-Dawley Rats	\geq 15 mg/kg (14-day oral dosing)	CSF	Significant increase	[4]
A β 42 Reduction (Brain)	Tg2576 Mice	Chronic administration in chow	Brain	Significant reduction of amyloid plaques	[4]
A β 40 Reduction (Brain)	Tg2576 Mice	Not Specified	Brain	Statistically significant reduction	[4]
A β 38 Increase (Brain)	Tg2576 Mice	Not Specified	Brain	Modest increase	[4]

Table 2: Human Pharmacokinetic Parameters of **NGP555** (Phase 1b, Multiple Dosing, Day 14)

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL)	T1/2 (hr)
100 mg	290.0 ± 117.0	4.3 ± 2.4	3630 ± 1410	25.0 ± 5.0
200 mg	521.0 ± 223.0	3.7 ± 1.5	6820 ± 2740	26.0 ± 3.0
400 mg	1040.0 ± 290.0	3.2 ± 1.5	16000 ± 5440	32.0 ± 11.0

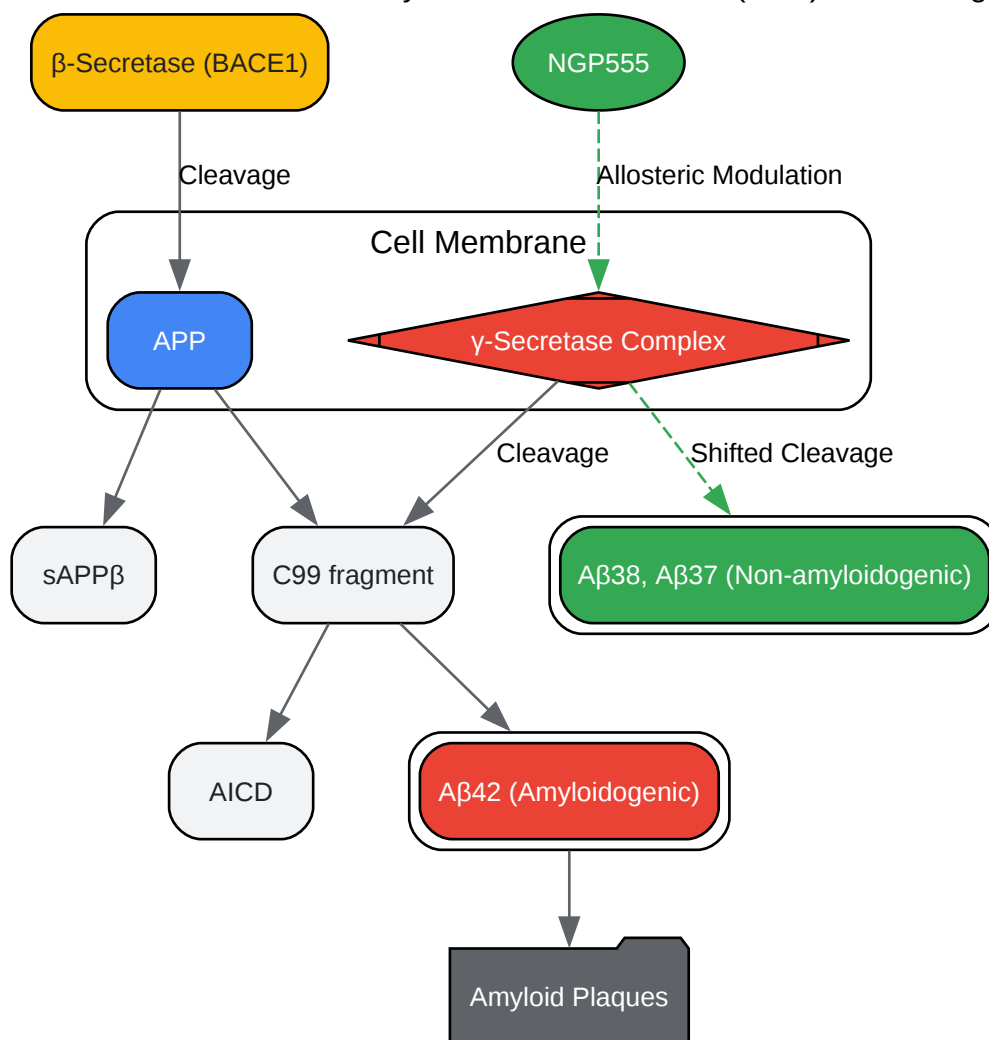
Data presented as mean ± standard deviation. Data extracted from Kounnas et al., 2019.

Signaling Pathway and Experimental Workflow

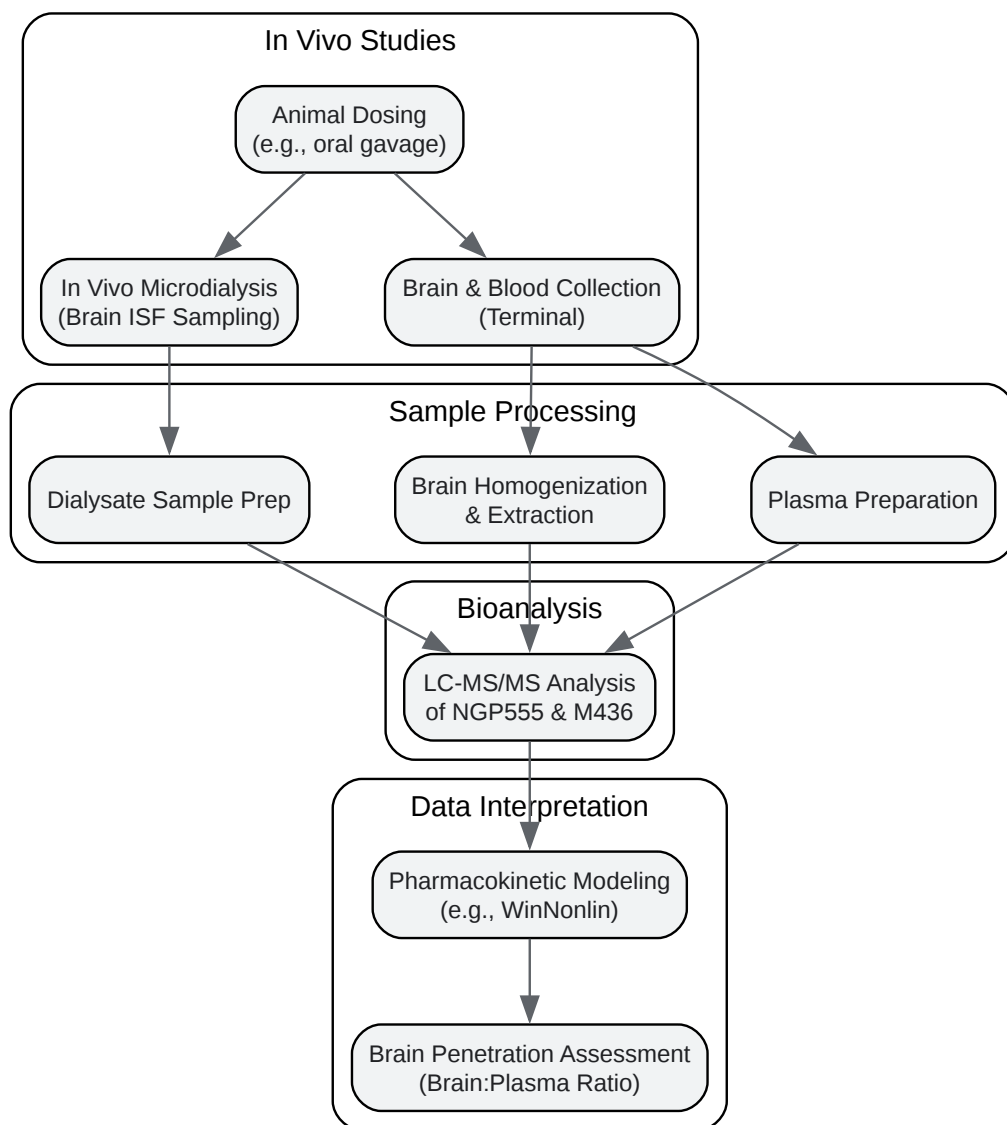
NGP555 Mechanism of Action: Modulation of γ -Secretase

NGP555 allosterically modulates the γ -secretase complex, an intramembrane protease responsible for the final cleavage of APP. Instead of inhibiting the enzyme, **NGP555** alters its conformation, leading to a shift in the cleavage site. This results in the production of shorter, less amyloidogenic A β peptides and a reduction in the production of the aggregation-prone A β 42.

NGP555 Modulation of Amyloid Precursor Protein (APP) Processing



Workflow for NGP555 Brain Pharmacokinetic Analysis

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References

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